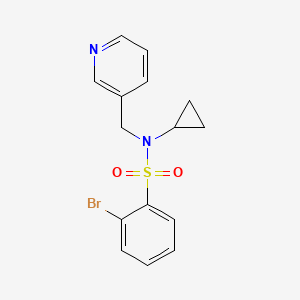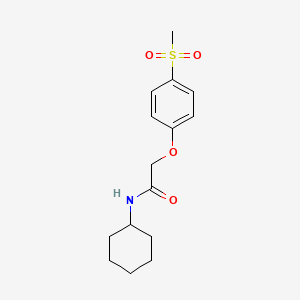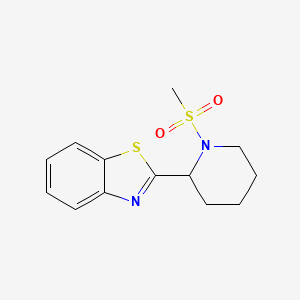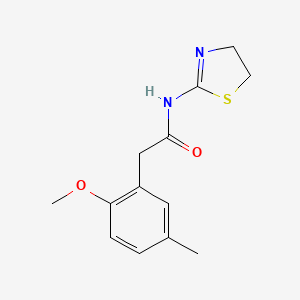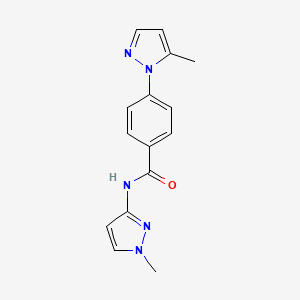
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide involves its inhibition of PARP activity. PARP is involved in the repair of DNA damage, and its inhibition can lead to the accumulation of DNA damage and cell death. N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy regulation.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit inflammation, and protect against oxidative stress. N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide in lab experiments is its specificity for PARP inhibition. This allows for the selective targeting of cancer cells and the potential for increased efficacy of chemotherapy and radiation therapy. However, one limitation of using N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure safety in lab experiments.
Future Directions
For N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide research include further exploration of its potential as a neuroprotective agent, as well as its potential use in combination with other therapies for cancer treatment. Additionally, the development of more potent and selective PARP inhibitors based on the structure of N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide may lead to improved cancer therapies.
Synthesis Methods
The synthesis of N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide involves the reaction of 1-methylpyrazole-3-carboxylic acid with 4-amino-3-methyl-5-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide is then purified using chromatography techniques.
Scientific Research Applications
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has been used in a variety of scientific research applications. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has also been shown to have potential neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-7-9-16-20(11)13-5-3-12(4-6-13)15(21)17-14-8-10-19(2)18-14/h3-10H,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXCOOQTPALRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)NC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)
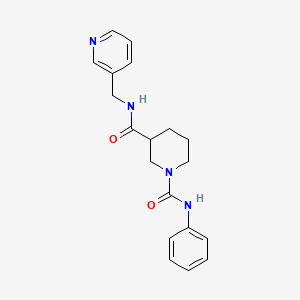


![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
